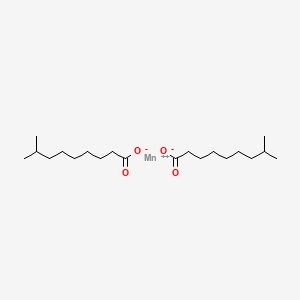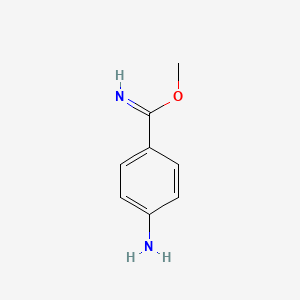
Methyl 4-aminobenzimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-aminobenzimidate is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an amino group is attached to the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-aminobenzimidate can be synthesized through several methods. One common method involves the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the catalytic reduction of methyl 4-formylbenzoate using a Raney nickel catalyst in the presence of ammonia. This method is advantageous due to its high yield and relatively low cost .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in product quality. Additionally, the purification process typically includes recrystallization and distillation to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-aminobenzimidate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitrobenzoates
Reduction: Benzyl alcohol derivatives
Substitution: Alkylated or acylated benzoates
Applications De Recherche Scientifique
Methyl 4-aminobenzimidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including guanidine alkaloids.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of therapeutic agents.
Industry: It acts as an intermediate in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 4-aminobenzimidate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-aminobenzoate
- Methyl 4-(methylamino)benzoate
Comparison
Methyl 4-aminobenzimidate is unique due to its specific functional groups, which confer distinct reactivity and applications. Compared to methyl 4-aminobenzoate, it has a higher reactivity in nucleophilic substitution reactions due to the presence of the imidate group. Methyl 4-(methylamino)benzoate, on the other hand, has different steric and electronic properties, affecting its reactivity and applications .
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
methyl 4-aminobenzenecarboximidate |
InChI |
InChI=1S/C8H10N2O/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,10H,9H2,1H3 |
Clé InChI |
LTTHEOPBMKOLRK-UHFFFAOYSA-N |
SMILES canonique |
COC(=N)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


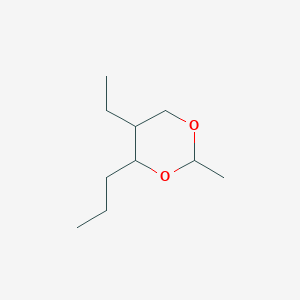
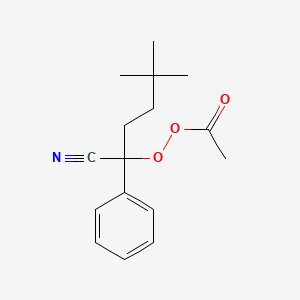
![(4Z)-4-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13808651.png)


![2-Bicyclo[2.2.1]heptanyl(trifluoro)silane](/img/structure/B13808668.png)
![5-Iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13808673.png)
![cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B13808692.png)

![2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B13808708.png)
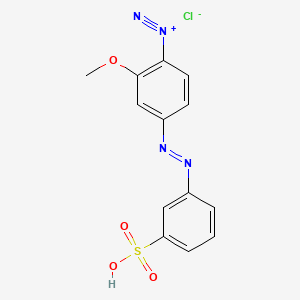
![Methyl 2-[(trimethylsilyl)oxy]docosanoate](/img/structure/B13808734.png)
